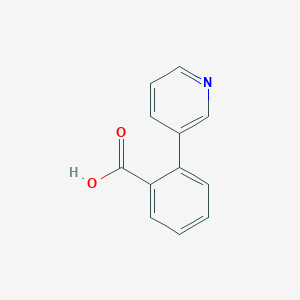

2-(Pyridin-3-yl)benzoic acid

Descripción general

Descripción

2-(Pyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyridine ring at the 3-position. This compound is of significant interest due to its unique structural properties, which combine the characteristics of both benzoic acid and pyridine. The presence of the pyridine ring imparts additional chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. In this case, 3-bromopyridine and 2-carboxyphenylboronic acid can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Halogenated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

- Building Block: This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including substitution and coupling reactions.

- Reagents in Reactions: It can participate in reactions with nucleophiles and electrophiles, making it useful in creating diverse chemical entities for research purposes.

2. Medicinal Chemistry:

- Anticancer Activity: Studies have demonstrated that 2-(Pyridin-3-yl)benzoic acid exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 2.5 µM against A549 (lung cancer) cells and 3.0 µM against MCF-7 (breast cancer) cells .

- Mechanism of Action: The compound is believed to inhibit specific kinases involved in inflammatory responses and cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

3. Anti-inflammatory Properties:

- Inhibition of Cytokine Release: It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to stimuli such as lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways:

- Kinase Inhibition: The compound can inhibit p38 MAPKs, which are crucial in inflammatory signaling pathways, thus reducing inflammation markers.

- Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells through mechanisms similar to those of established chemotherapeutics.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on different cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a lead compound for developing new anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 2.5 |

| MCF-7 (Breast) | 3.0 |

| HCT-116 (Colon) | 1.8 |

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by LPS, treatment with this compound resulted in decreased levels of inflammatory cytokines and reduced tissue damage compared to control groups. Histological analysis confirmed lower infiltration of inflammatory cells .

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals due to its favorable chemical properties and biological activities. Its role as a precursor in synthesizing more complex molecules makes it valuable for developing new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions with amino acid residues in enzymes or receptors, modulating their function. These interactions can lead to inhibition or activation of biological pathways, depending on the target .

Comparación Con Compuestos Similares

- 3-(Pyridin-4-yl)benzoic acid

- 4-(Pyridin-3-yl)benzoic acid

- 3-(Pyridin-2-yl)benzoic acid

Comparison: 2-(Pyridin-3-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. Compared to 3-(Pyridin-4-yl)benzoic acid, the 3-position substitution in this compound allows for different steric and electronic effects, leading to distinct chemical and biological properties .

Actividad Biológica

2-(Pyridin-3-yl)benzoic acid is an organic compound characterized by a pyridine ring attached to a benzoic acid moiety. Its molecular formula is C₁₂H₉NO₂, with a molecular weight of approximately 199.21 g/mol. This compound has garnered attention for its diverse biological activities, particularly its interactions with various enzymes and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound facilitates its interaction with biological systems. The presence of both aromatic and acidic functional groups enhances its reactivity and potential for enzyme inhibition. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and pharmacokinetics.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, impacting their catalytic cycles. This interaction suggests potential implications for drug metabolism, as cytochrome P450 enzymes are responsible for the biotransformation of many pharmaceutical compounds.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme Type | Inhibition Activity |

|---|---|

| CYP1A2 | Moderate |

| CYP2D6 | Significant |

| CYP3A4 | Low |

Modulation of Signaling Pathways

The compound also appears to modulate critical signaling pathways such as the PI3K-Akt pathway, which plays a vital role in cell survival and proliferation. This modulation may contribute to its antiproliferative effects observed in various cancer cell lines.

Antiproliferative Activity

Studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the pyridine ring can enhance activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The structure-activity relationship indicates that the presence of hydroxyl groups can significantly improve antiproliferative effects .

Table 2: Antiproliferative Activity Against Selected Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.6 | HeLa |

| Modified Derivative A | 0.035 | MCF-7 |

| Modified Derivative B | 0.021 | PC3 |

Case Studies and Research Findings

- HIV-1 Inhibition : A study synthesized various derivatives similar to this compound and evaluated their in vitro anti-HIV-1 activity. Some derivatives showed promising results with over 80% inhibition of viral replication at certain concentrations, suggesting that structural modifications could enhance antiviral properties .

- Antimalarial Activity : Research involving pyridine derivatives has indicated that certain modifications lead to improved efficacy against malaria parasites, although the specific role of this compound in this context requires further exploration .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2-(Pyridin-3-yl)benzoic acid?

A two-step synthesis process involving condensation of a pyridine derivative with a benzoic acid precursor under acidic conditions (e.g., aqueous sulfuric acid or methanesulfonic acid) is commonly employed. This method ensures regioselectivity and minimizes by-products like [(Y-phenyl)-bis(4-N-R2-N-R3-aminophenyl)]methane. Post-synthesis purification via pH-controlled precipitation (adjusting pH to 3.0–5.0) followed by thin-layer chromatography (TLC) analysis ensures product integrity .

Q. How can researchers verify the purity and structural identity of this compound?

Combine LC-MS (Creative Proteomics platform) for quantitative analysis of benzoic acid derivatives and X-ray crystallography (SHELX software suite) for structural confirmation. For crystallography, refine high-resolution diffraction data using SHELXL to resolve bond lengths and angles, ensuring alignment with theoretical models .

Q. What safety protocols should be followed when handling this compound?

Store the compound in a tightly closed container in a well-ventilated area to prevent moisture absorption or degradation. Use personal protective equipment (PPE) during handling, as inhalation or skin contact may cause irritation. Refer to safety data sheets (SDS) for hazard-specific guidelines, including first-aid measures for accidental exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Use SHELXD for experimental phasing of twinned or low-resolution datasets. For ambiguous electron density maps, apply dual-space methods (e.g., charge flipping) and validate results against spectroscopic data (e.g., FT-IR) to confirm functional group assignments .

Q. What strategies are effective for studying competitive binding of this compound to cytochrome P450 enzymes like CYP199A4?

Perform displacement assays using ferric/ferrous CYP199A4 and competing ligands (e.g., 4-methoxybenzoic acid). Monitor binding via UV-Vis spectroscopy or isothermal titration calorimetry (ITC). Excess competitor (>10× molar concentration) is often required to displace tightly bound pyridinyl derivatives .

Q. How does this compound modulate ABC transporters, and what are the implications for drug resistance?

Conduct ATPase activity assays to assess ABC transporter inhibition. Compare IC50 values against known inhibitors (e.g., verapamil) in multidrug-resistant cell lines. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with the transporter’s nucleotide-binding domain .

Q. What advanced spectroscopic techniques are suitable for analyzing electronic properties of this compound?

Use Natural Bond Orbital (NBO) analysis to evaluate charge distribution and hybridization. Complement this with Mulliken population analysis to quantify atomic charges, particularly for the pyridine and carboxylic acid moieties. FT-Raman spectroscopy (4,000–400 cm<sup>-1</sup>) provides vibrational mode assignments for tautomeric forms .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

Exploit its bifunctional coordination sites (carboxylic acid and pyridinyl nitrogen) to synthesize MOFs with transition metals (e.g., Cu<sup>2+</sup> or Zn<sup>2+</sup>). Characterize porosity and stability via BET surface area analysis and thermogravimetric (TGA) studies. Applications include catalysis or gas storage .

Q. Key Considerations

- Methodological Rigor : Cross-validate structural data using complementary techniques (e.g., crystallography + spectroscopy).

- Data Contradictions : Resolve discrepancies in enzyme binding assays by adjusting ligand concentrations and validating with orthogonal methods (e.g., ITC vs. UV-Vis).

Propiedades

IUPAC Name |

2-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGNPLUCFXKUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375187 | |

| Record name | 2-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134363-45-4 | |

| Record name | 2-(Pyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Pyridin-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.